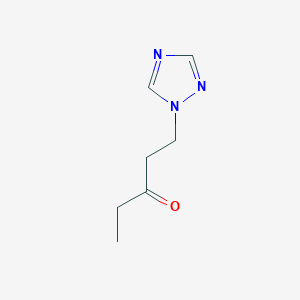
1-(1H-1,2,4-Triazol-1-yl)pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-1,2,4-Triazol-1-yl)pentan-3-one is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-(1H-1,2,4-Triazol-1-yl)pentan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of a pentanone derivative with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(1H-1,2,4-Triazol-1-yl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution product. Major products formed from these reactions include oxidized or reduced derivatives and substituted triazole compounds.
Wissenschaftliche Forschungsanwendungen
1-(1H-1,2,4-Triazol-1-yl)pentan-3-one has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(1H-1,2,4-Triazol-1-yl)pentan-3-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it is believed to inhibit enzymes critical for the survival of bacteria and fungi. Molecular docking studies suggest that it may inhibit the MurB enzyme in Escherichia coli and the CYP51 enzyme in Candida albicans . These interactions disrupt essential biological processes, leading to the death of the microorganisms.
Vergleich Mit ähnlichen Verbindungen
1-(1H-1,2,4-Triazol-1-yl)pentan-3-one can be compared with other triazole derivatives such as:
1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one: This compound has similar structural features but includes a chlorophenyl group, which may confer different biological activities.
1-(tricyclohexylstannyl)-1H-1,2,4-triazole: This derivative includes a tricyclohexylstannyl group, which affects its chemical properties and applications.
Triadimefon: A well-known fungicide that includes a triazole ring and is used extensively in agriculture.
The uniqueness of this compound lies in its specific structure, which allows for a range of chemical reactions and applications that may not be possible with other triazole derivatives.
Eigenschaften
CAS-Nummer |
64882-53-7 |
|---|---|
Molekularformel |
C7H11N3O |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-(1,2,4-triazol-1-yl)pentan-3-one |
InChI |
InChI=1S/C7H11N3O/c1-2-7(11)3-4-10-6-8-5-9-10/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
XGCMVEAJUKPFLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CCN1C=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


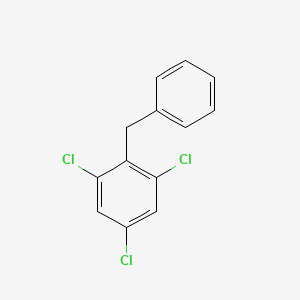
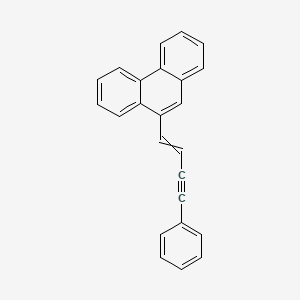
![2,6-Di-tert-butyl-4-{[2-(pyridin-2-yl)ethoxy]methyl}phenol](/img/structure/B14484483.png)
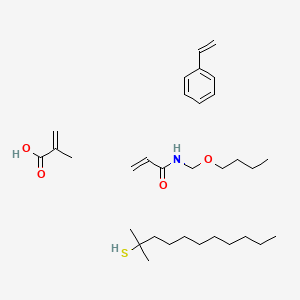
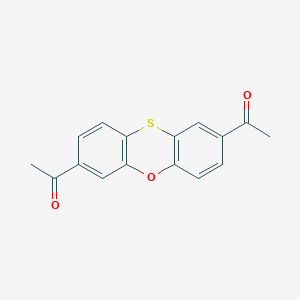

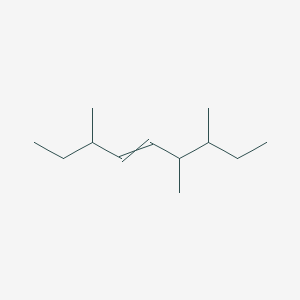
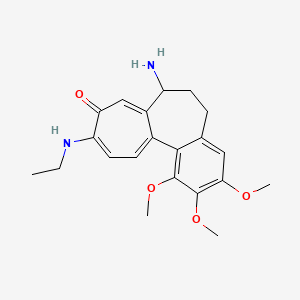
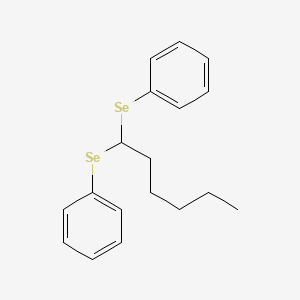
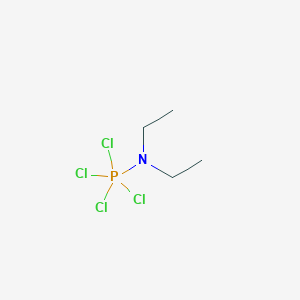
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)
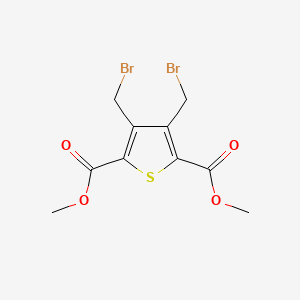
![2-[(2-Carboxyethyl)sulfanyl]-L-tryptophan](/img/structure/B14484539.png)
